(S)-3-氨基-3-(4-羟苯基)丙酸

描述

“(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid” is a potential antioxidant and is used as pharmaceutical intermediates . It is also an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .

Synthesis Analysis

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .Molecular Structure Analysis

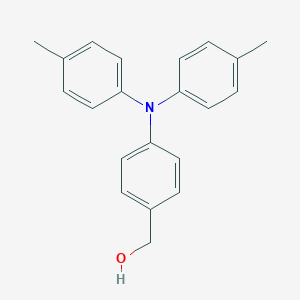

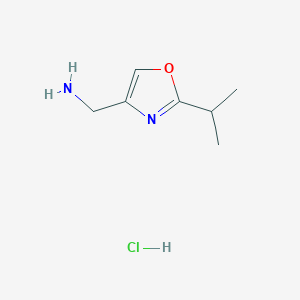

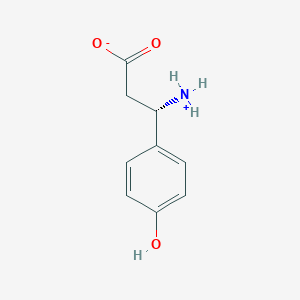

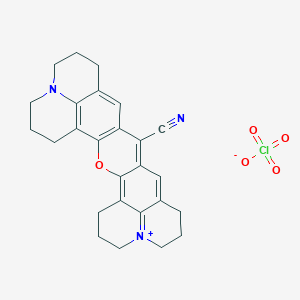

The molecular formula of “(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid” is C9H11NO3 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis

The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has a high medicinal potential as it was reported to exhibit an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals .科学研究应用

I have conducted a search for the scientific research applications of “(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid”. However, the available information is primarily focused on its potential as a scaffold for novel antimicrobial agents targeting drug-resistant bacterial and fungal pathogens. The detailed analysis of this application can be found in a study published by MDPI .

作用机制

Target of Action

The primary target of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as 3-(4-Hydroxyphenyl)propionic acid (HPPA), is macrophages . HPPA is a major microbial metabolite of procyanidin A2 . It interacts with macrophages and influences their cholesterol efflux .

Mode of Action

HPPA interacts with its target, the macrophages, by promoting cholesterol efflux . It does this by up-regulating the mRNA expressions of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1) . These proteins play a crucial role in the efflux of cholesterol from cells to high-density lipoprotein (HDL), thus reducing cellular lipid accumulation .

Biochemical Pathways

The action of HPPA affects the lipid metabolism pathway within macrophages . By up-regulating the expression of ABCA1 and SR-B1, HPPA promotes the efflux of cholesterol, which is a key step in the reverse cholesterol transport (RCT) pathway . RCT is the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion .

Pharmacokinetics

It’s known that the compound undergoes rapid metabolism and wide tissue distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of HPPA’s action is a significant reduction in cellular lipid accumulation and inhibition of foam cell formation . Foam cells are lipid-loaded macrophages that contribute to the formation of atherosclerotic plaques . Therefore, the action of HPPA could potentially have a protective effect against atherosclerosis .

Action Environment

The action, efficacy, and stability of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of HPPA from dietary polyphenols . Changes in the composition of the gut microbiota could potentially affect the production of HPPA and, consequently, its action . .

安全和危害

未来方向

属性

IUPAC Name |

(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)